molecular formula C15H17N3O2 B13879336 N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide

N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide

Cat. No.: B13879336
M. Wt: 271.31 g/mol
InChI Key: JOPDKALAVPNJNR-UHFFFAOYSA-N
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Description

N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by a pyrimidine ring substituted with a benzamide group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in viral replication or cancer cell proliferation.

    Modulating Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide can be compared with other pyrimidine derivatives, such as:

    Pemetrexed: A well-known anticancer drug with a similar pyrimidine structure but different functional groups.

    Ribavirin: An antiviral drug with a similar pyrimidine ring but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H17N3O2/c1-9(2)13-16-10(3)12(15(20)18-13)17-14(19)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,19)(H,16,18,20)

InChI Key

JOPDKALAVPNJNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(C)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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